

Application Note: Quantification of Usaramine in Honey by HPLC-MS/MS

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Compound of Interest

Compound Name: *Usaramine*

Cat. No.: *B025058*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of **Usaramine**, a pyrrolizidine alkaloid (PA), in complex honey matrices. Pyrrolizidine alkaloids are hepatotoxic compounds produced by plants that can contaminate honey when bees forage on PA-producing flora.[1] Due to their potential risk to human health, regulatory bodies have set stringent limits for their presence in food. This method employs solid-phase extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification. The described protocol provides excellent recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and food safety applications.

Introduction

Usaramine is a retronecine-type pyrrolizidine alkaloid that can be found in various plant species.[2] Its presence in honey poses a significant food safety concern due to its potential toxicity.[3] Accurate and sensitive quantification of **Usaramine** is crucial for ensuring honey products meet safety standards. This protocol outlines a validated HPLC-MS/MS method that combines a selective sample preparation technique with the high sensitivity and specificity of tandem mass spectrometry, enabling the reliable determination of **Usaramine** at trace levels in honey.

Experimental Protocol

Materials and Reagents

- **Usaramine** analytical standard (PhytoPlan or equivalent)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (LC-MS grade, e.g., Milli-Q)
- Formic acid (LC-MS grade)
- Sulfuric acid (Analytical grade)
- Ammonium formate (LC-MS grade)
- Oasis MCX SPE Cartridges (6 cc, 150 mg) or equivalent[3]
- Honey samples for analysis

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Usaramine** standard and dissolve it in 1 mL of methanol. Store at -20°C.[3]
- Working Standard Solution (1 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration of 1 µg/mL.
- Calibration Standards: Prepare matrix-matched calibration standards by spiking blank honey extract with the working standard solution to create a series of concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/kg). This corrects for matrix effects.[4]

Sample Preparation

- Extraction: Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.[3] Add 20 mL of 50 mM sulfuric acid and vortex until the honey is completely dissolved.[3]

- Centrifugation: Centrifuge the tube at 5000 x g for 10 minutes.[3]
- SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[3]
- Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]
- Washing: Wash the cartridge sequentially with 6 mL of water and 6 mL of methanol to remove interferences.[3]
- Elution: Elute the analyte with a suitable solvent. A common elution solvent for PAs is 2.5% ammoniated methanol or a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1, v/v).[1][4]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[4] Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[4]

HPLC-MS/MS Analysis

Instrumentation

- HPLC System: A UPLC or UHPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Chromatographic and Mass Spectrometric Conditions

Quantitative data for the HPLC gradient and MS/MS parameters are summarized in the tables below.

Table 1: HPLC Parameters

Parameter	Condition
Column	UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[2]
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate[2]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2]
Flow Rate	0.4 mL/min[6]
Injection Volume	5 µL
Column Temp.	40°C

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	20	80
9.0	5	95
10.0	5	95
10.1	95	5

| 12.0 | 95 | 5 |

Table 3: MS/MS Parameters for **Usaramine**

Parameter	Setting
Ionization Mode	ESI Positive
Precursor Ion [M+H] ⁺ (m/z)	352.2[7]
Product Ion (Quantifier, m/z)	138.1[7]
Product Ion (Qualifier, m/z)	120.1[7]
Collision Energy (eV)	Optimized for specific instrument (typically 20-35 eV)

| Dwell Time | 100 ms |

Note: The precursor ion for **Usaramine** is 352.176, which is rounded for typical triple quadrupole analysis.[7] The product ions at m/z 120 and 138 are characteristic fragments of retronecine-type PAs.[8]

Method Performance and Validation

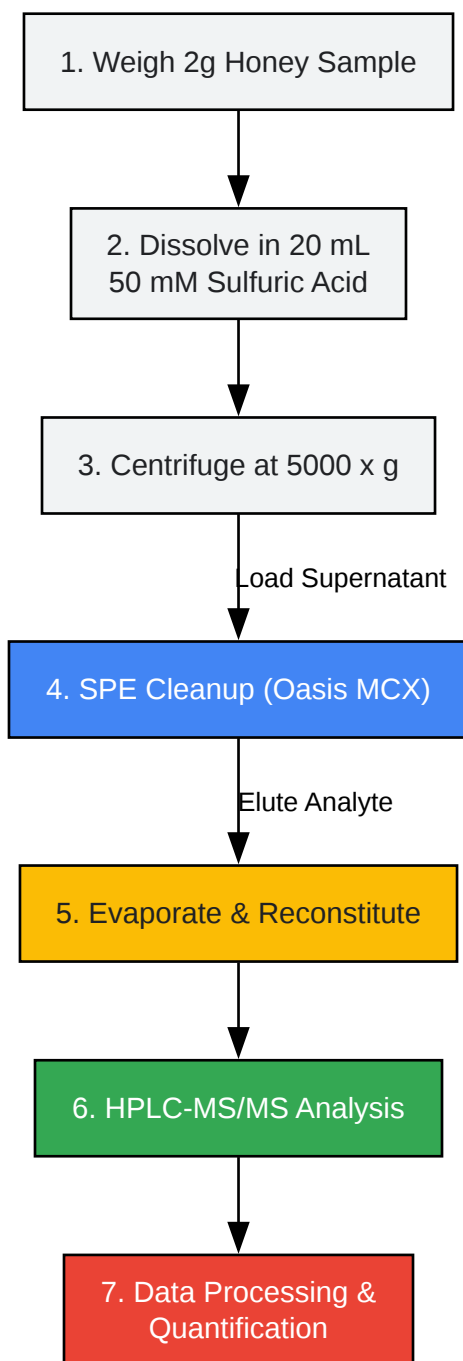
The method should be validated according to established guidelines (e.g., 2002/657/EC or AOAC) to ensure performance.[9][10] Key validation parameters are summarized below based on typical results for similar analyses.

Table 4: Typical Method Validation Parameters

Parameter	Typical Value	Reference
Linearity (R ²)	> 0.995	[2]
Limit of Detection (LOD)	< 1.0 µg/kg	[11]
Limit of Quantification (LOQ)	< 2.5 µg/kg	[11]
Recovery	85 - 110%	[1][2]

| Precision (RSD) | < 15% |[1] |

Experimental Workflow Diagram



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Caption: Workflow for **Usaramine** quantification in honey.

Conclusion

The HPLC-MS/MS method presented provides a selective, sensitive, and reliable tool for the quantification of **Usaramine** in honey. The sample preparation protocol effectively removes

matrix interferences, and the optimized LC-MS/MS parameters ensure accurate measurement at levels relevant to food safety regulations. This application note serves as a comprehensive guide for laboratories involved in the analysis of pyrrolizidine alkaloids in food products.

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